molecular formula C11H13NO2 B1623458 6-Methoxy-1-tetralone oxime CAS No. 54951-36-9

6-Methoxy-1-tetralone oxime

Cat. No. B1623458
CAS RN: 54951-36-9
M. Wt: 191.23 g/mol
InChI Key: QEPLWBMPKVIAOH-UHFFFAOYSA-N
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Description

6-Methoxy-1-tetralone oxime is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tetralone, which is a bicyclic organic compound that is widely used in the synthesis of various drugs and natural products.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

6-Methoxy-1-tetralone has been a subject of interest in the field of organic chemistry, particularly in the synthesis of natural indans related to sesquiterpenes such as mutisianthol and jungianol. A notable study demonstrated the transformation of 6-Methoxy-1-tetralone into an indan derivative through a series of six steps. These steps included a thallium(III)-promoted ring-contraction to assemble the indan unit, followed by a Wittig olefination to attach the side chain, showcasing its utility in constructing complex natural product frameworks (Ferraz, Aguilar, & Silva, 2003).

Intermediate for Biologically Relevant Molecules

Another research avenue involves the synthesis of highly oxygenated tetralone analogs, such as 5-hydroxy-6-methoxy-1-tetralone and its regioisomers, using an efficient directed metallation procedure followed by regioselective methylene oxidation. These synthesized compounds are considered versatile intermediates for the preparation of molecules with biological relevance, highlighting the compound's role in facilitating the construction of biologically active molecules (Ghatak, Dorsey, Garner, & Pinney, 2003).

Involvement in Complex Synthesis Procedures

The compound has also been utilized in intricate synthetic pathways, such as the expeditious synthesis of 8-Methoxy-1-tetralone. This process involved a sequential palladium-mediated cross-coupling reaction (Heck), catalytic hydrogenation, and intramolecular acylation, highlighting the compound's flexibility and utility in organic synthesis. The use of a bromine substituent in these procedures illustrates strategic modifications to achieve desired cyclization outcomes, further emphasizing the compound's adaptability in synthetic chemistry (Castillo-Rangel, Pérez-Díaz, & Vázquez, 2016).

Exploration in Cyclopalladation Reactions

6-Methoxy-1-tetralone oxime derivatives have been explored in cyclopalladation reactions, contributing to the field of organometallic chemistry. These studies investigate the formation of cyclopalladated complexes from methanolic solutions, elucidating the compound's reactivity and the influence of various substituents on the reaction outcomes. Such research not only advances our understanding of cyclopalladation mechanisms but also opens new avenues for developing metal-mediated synthetic strategies (Nielson, 1981).

Mechanism of Action

Target of Action

It has been found that similar compounds can interact with theserotonin (5-HT) system .

Mode of Action

It has been observed that similar compounds caninhibit the high-affinity uptake of serotonin (5-HT) and increase the potassium-evoked release of 5-HT . This suggests that 6-Methoxy-1-tetralone oxime might interact with its targets in a similar manner, altering the serotonin levels in the system.

Biochemical Pathways

Given its potential interaction with the serotonin system , it may influence pathways related to mood regulation, sleep, appetite, and other physiological processes that serotonin typically regulates.

Result of Action

Based on its potential interaction with the serotonin system , it might influence various physiological processes, including mood regulation, sleep, and appetite.

Biochemical Analysis

Biochemical Properties

6-Methoxy-1-tetralone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as a nucleophile, reacting with aldehydes and ketones to form stable oxime derivatives . This interaction is crucial in biochemical assays and synthetic applications, where the formation of oximes is a key step. Additionally, this compound has been shown to interact with specific biomolecules, such as hydroxylamine, leading to the formation of oxime adducts .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, it has been observed to affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby altering cellular metabolism and promoting cell death in malignant cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain enzymes by forming stable oxime adducts, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cell signaling and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as apoptosis in cancer cells, without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . The metabolic flux of this compound can influence the levels of metabolites in cells, thereby affecting cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name

N-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-5-6-10-8(7-9)3-2-4-11(10)12-13/h5-7,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPLWBMPKVIAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80410648
Record name 6-Methoxy-1-tetralone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54951-36-9
Record name 6-Methoxy-1-tetralone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 100 g (0.57 mol) of 6-methoxy-1-tetralone in 2.5 litres of a mixture of ethanol/water: 80/20. There are then added, at ambient temperature, 85 g (1.04 mol) of sodium acetate and 43 g (0.62 mol) of hydroxylamine hydrochloride. Heat the suspension at reflux for 4 hours. Dilute the mixture with 5 litres of water and extract with ethyl ether, wash with water, dry over magnesium sulphate and filter. After evaporating off the solvent, 99 g of a beige solid are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three
Name
Quantity
5 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 60 ml of refluxing t-butanol was dissolved 3.84 g (0.0985 mole) of potassium. Ether (150 ml) was added followed by 15.87 g (0.09 mole) of 6-methoxy-1-tetralone. Butyl nitrite (11.1 g, 0.0932 mole) was added dropwise with stirring over a period of 30 minutes. The insoluble salts were filtered and washed with ether. They were slurried with 180 ml of water and then 15 ml of Concentrated HCl was added. The initially formed oil solidified. The solid was filtered and washed with water. Recrystallization of the still damp product from 250 ml of ethanol gave 8.86 g. Concentration of the filtrate to 1/3 volume gave 2.06 g additional material. Total yield 10.92 g (59%). A second recrystallization gave an analytical sample, mp 168°-171° dec.
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15.87 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three
Quantity
3.84 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (5 g, 28.4 mmol), hydroxylamine hydrochloride (2.366 g, 34.0 mmol) and sodium acetate (2.79 g, 34.0 mmol) in anhydrous methanol (20 mL) was heated at 80° C. (oil bath temp.) for 2 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. Next, 75 mL of water was added to the resulting solid and the contents were triturated and filtered. The solid was washed with addition water (2×50 mL), toluene (50 mL) and then dried for 80 h to yield 4.2 g of the oxime as a white solid. A second crop of additional product (1.1 g of pink solid) was obtained from the mother liquor. 1H NMR (400 MHz, CDCl3) δ ppm 1.83-1.91 (m, 2H) 2.70-2.83 (m, 4H) 3.81 (s, 3H) 6.66 (d, J=2.76 Hz, 1H) 6.77 (dd, J=8.78, 2.76 Hz, 1H) 7.83 (d, J=8.78 Hz, 1H) 8.32 (br. s., 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.366 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 6-methoxy-1-tetralone (40 g, 227 mmol), potassium carbonate (64 g, 462 mmol) and hydroxylamine.hydrochloride (63.2 g, 909 mmol) in methanol (500 mL) and water (56 mL) was refluxed for 2.5 hours. The potassium carbonate was filtered off, poured into ice (300 g) and water was added to total 1.5 L. The precipitate was collected to give 34.79 g (80%) of crude product, which recrystallized in methanol to give 20.4 g (47%) of a white solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
63.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Yield
47%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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